molecular formula C14H18BFN2O2 B14028263 (7-Fluoro-1-methyl-1H-indazol-4-YL)boronic acid pinacol ester

(7-Fluoro-1-methyl-1H-indazol-4-YL)boronic acid pinacol ester

Cat. No.: B14028263
M. Wt: 276.12 g/mol
InChI Key: ZUZLPAQVJKIIKJ-UHFFFAOYSA-N
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Description

(7-Fluoro-1-methyl-1H-indazol-4-YL)boronic acid pinacol ester is a boronic ester derivative of indazole. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid pinacol ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Fluoro-1-methyl-1H-indazol-4-YL)boronic acid pinacol ester typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.

    Introduction of the Fluoro and Methyl Groups: The fluoro and methyl groups can be introduced through electrophilic aromatic substitution reactions.

    Boronic Acid Pinacol Ester Formation: The final step involves the formation of the boronic acid pinacol ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(7-Fluoro-1-methyl-1H-indazol-4-YL)boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., tetrahydrofuran or dimethylformamide), mild temperature (50-80°C).

    Oxidation: Hydrogen peroxide or sodium perborate, solvent (e.g., water or methanol), room temperature.

    Substitution: Nucleophiles (e.g., amines or thiols), solvent (e.g., dimethyl sulfoxide), base (e.g., sodium hydride), room temperature to mild heating.

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Formation of biaryl or vinyl-aryl compounds.

    Oxidation: Formation of boronic acid or other oxidation products.

    Substitution: Formation of substituted indazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Fluoro-1-methyl-1H-indazol-4-YL)boronic acid pinacol ester is unique due to the combination of the fluoro, methyl, and boronic acid pinacol ester groups. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .

Properties

Molecular Formula

C14H18BFN2O2

Molecular Weight

276.12 g/mol

IUPAC Name

7-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

InChI

InChI=1S/C14H18BFN2O2/c1-13(2)14(3,4)20-15(19-13)10-6-7-11(16)12-9(10)8-17-18(12)5/h6-8H,1-5H3

InChI Key

ZUZLPAQVJKIIKJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NN(C3=C(C=C2)F)C

Origin of Product

United States

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